![molecular formula C19H20ClN3OS B4131532 N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B4131532.png)
N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as CPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPT is a thiourea derivative that has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mechanism of Action
CPPT exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. CPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPPT also inhibits the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPPT has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CPPT has been found to inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). CPPT has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs.
Advantages and Limitations for Lab Experiments
CPPT has several advantages and limitations for lab experiments. One advantage is that CPPT exhibits potent biological activity at low concentrations, making it a suitable candidate for in vitro and in vivo studies. However, one limitation is that CPPT has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of CPPT. One potential direction is the development of novel CPPT derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of CPPT in various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, the elucidation of the molecular mechanisms underlying the biological effects of CPPT may provide valuable insights into the development of novel therapeutics.
Scientific Research Applications
CPPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CPPT has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c20-16-7-3-14(4-8-16)13-21-19(25)22-17-9-5-15(6-10-17)18(24)23-11-1-2-12-23/h3-10H,1-2,11-13H2,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGPNWVYSINKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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